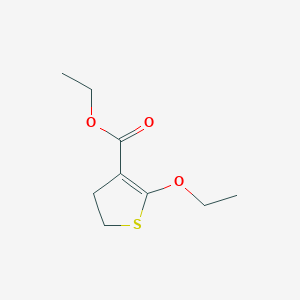
Ethyl 5-ethoxy-2,3-dihydrothiophene-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-ethoxy-2,3-dihydrothiophene-4-carboxylate is an organic compound belonging to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by its unique structure, which includes an ethoxy group and a carboxylate ester group attached to a dihydrothiophene ring. Thiophenes are known for their diverse chemical reactivity and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate typically involves the reaction of ethyl chloroacetate with sodium ethoxide, followed by cyclization with sulfur. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-ethoxy-2,3-dihydrothiophene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The ethoxy and carboxylate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-ethoxy-2,3-dihydrothiophene-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Wirkmechanismus
The mechanism of action of ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and reactivity. These modifications can influence its interaction with biological molecules, such as enzymes and receptors, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate: This compound has a similar thiophene ring structure but with an anilino group instead of an ethoxy group.
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: This compound is a furan derivative with similar reactivity and applications.
Uniqueness
Ethyl 5-ethoxy-2,3-dihydrothiophene-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological properties. The presence of the ethoxy group and carboxylate ester group allows for a wide range of chemical modifications, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
158875-36-6 |
|---|---|
Molekularformel |
C9H14O3S |
Molekulargewicht |
202.27 g/mol |
IUPAC-Name |
ethyl 5-ethoxy-2,3-dihydrothiophene-4-carboxylate |
InChI |
InChI=1S/C9H14O3S/c1-3-11-8(10)7-5-6-13-9(7)12-4-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
JKZHINMXHMGIAG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(CCS1)C(=O)OCC |
Kanonische SMILES |
CCOC1=C(CCS1)C(=O)OCC |
Synonyme |
3-Thiophenecarboxylicacid,2-ethoxy-4,5-dihydro-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















